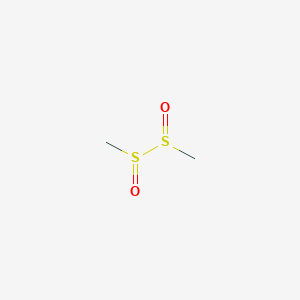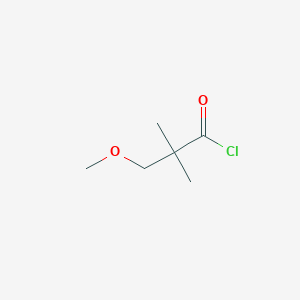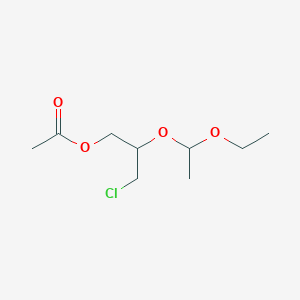
Methyl 2,4,6-trimethylbenzenesulfonate
Übersicht
Beschreibung
“Methyl 2,4,6-trimethylbenzenesulfonate” is a chemical compound with the molecular formula C10H14O3S . It is also known as “DSTMS” in some scientific literature .
Synthesis Analysis
The synthesis of “Methyl 2,4,6-trimethylbenzenesulfonate” can be achieved through a metathesis reaction . One method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (solid crystals) with methanol (solvent as well as reactant). The product of this reaction should be “Methyl 2,4,6-trimethylbenzenesulfonate” and HCl .Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate . The molecular structure features a sulfonate group with S=O bond lengths of 1.4198 (19) and 1.4183 (19) Å and a S–O bond length of 1.6387 (18) Å .Physical And Chemical Properties Analysis
“Methyl 2,4,6-trimethylbenzenesulfonate” has a molecular weight of 214.29 . It is a solid at room temperature . The compound has a band gap of 2.28 eV .Wissenschaftliche Forschungsanwendungen
Terahertz Pulse Generation
Methyl 2,4,6-trimethylbenzenesulfonate has been studied for its application in generating terahertz (THz) pulses. In research by Stillhart et al. (2008), the optical properties of this compound, particularly in its derivative form 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), were measured. DSTMS showed superior qualities for efficient THz pulse generation compared to similar materials, marking it as a significant material in the field of nonlinear optics and THz technologies (Stillhart, Schneider, & Günter, 2008).
Polymerization Catalyst
Subramanian et al. (2009) explored the use of iron(III) 2,4,6-trimethylbenzenesulfonate as an oxidant in vapor-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene. The study found this compound to be effective in producing highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films. This indicates its potential as a catalyst in the production of conductive polymers, a key area in materials science and electronics (Subramanian, Clark, Winther‐Jensen, Macfarlane, & Spiccia, 2009).
Synthesis of Organic Crystals for Nonlinear Optics
Research into the synthesis and characterization of various organic crystals incorporating 2,4,6-trimethylbenzenesulfonate derivatives has shown their utility in nonlinear optics. For instance, Yang et al. (2007) presented the DSTMS crystal, demonstrating its high second-order nonlinear optical properties and its effectiveness in generating THz waves. This suggests its utility in advanced optical applications and the development of new photonic materials (Yang, Mutter, Stillhart, Ruiz, Aravazhi, Jazbinsek, Schneider, Gramlich, & Günter, 2007).
Antibacterial Applications
Popiołek et al. (2021) conducted a study on the synthesis and in vitro antimicrobial activity of 2,4,6-trimethylbenzenesulfonyl hydrazones. This research highlighted the potential of these compounds as antimicrobial agents, particularly against Gram-positive bacterial strains. This suggests the potential pharmaceutical applications of derivatives of 2,4,6-trimethylbenzenesulfonate in combating bacterial infections (Popiołek, Szeremeta, Biernasiuk, & Wujec, 2021).
Gas Separation Applications
Abdulhamid et al. (2021) studied a sulfonic acid-functionalized trimethyl-substituted polyimide, synthesized using 2,4,6-trimethylbenzenesulfonic acid. This material demonstrated improved gas separation properties, particularly in CO2/CH4 selectivity, due to its strong hydrogen bonding. This highlights the compound's potential in the field of environmental engineering and energy, specifically in gas separation technologies (Abdulhamid, Genduso, Ma, & Pinnau, 2021).
Safety And Hazards
Zukünftige Richtungen
“Methyl 2,4,6-trimethylbenzenesulfonate” has been used in the growth of highly efficient organic nonlinear optical stilbazolium crystals . These crystals have applications in data storage, high-speed signal processing, optical communications, frequency conversion, parametric light generation, THz generation, and detection . The development of THz technology contributes to applications such as scanning, far-IR spectroscopy, imaging, and explosive detection in security .
Eigenschaften
IUPAC Name |
methyl 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-7-5-8(2)10(9(3)6-7)14(11,12)13-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKHPUXNZJDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536277 | |
| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4,6-trimethylbenzenesulfonate | |
CAS RN |
70920-59-1 | |
| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70920-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














